N,1-Diethyl-1H-benzo[d]imidazol-2-amine
Overview
Description
N,1-Diethyl-1H-benzo[d]imidazol-2-amine is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1-Diethyl-1H-benzo[d]imidazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound often employs multi-component reactions that involve the condensation of 1,2-diketones, ammonium acetate, and aldehydes. These reactions are typically catalyzed by acids or bases and can be conducted under solvent-free conditions to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
N,1-Diethyl-1H-benzo[d]imidazol-2-amine undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: tert-Butylhydroperoxide (TBHP) is commonly used as an oxidizing agent.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Various nucleophiles, such as amines and halides, can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications .
Scientific Research Applications
N,1-Diethyl-1H-benzo[d]imidazol-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N,1-Diethyl-1H-benzo[d]imidazol-2-amine exerts its effects is primarily through its interaction with specific molecular targets. For example, in biological systems, it can inhibit the aggregation of amyloid-beta peptides, which are associated with Alzheimer’s disease . The compound’s ability to coordinate with metal ions also plays a crucial role in its activity.
Comparison with Similar Compounds
N,1-Diethyl-1H-benzo[d]imidazol-2-amine can be compared with other imidazole derivatives, such as:
1H-benzo[d]imidazol-2-amine: Lacks the diethyl substitution, which can affect its reactivity and applications.
N,N-Dimethyl-1H-benzo[d]imidazol-2-amine: Similar structure but with different alkyl groups, leading to variations in chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
N,1-diethylbenzimidazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-3-12-11-13-9-7-5-6-8-10(9)14(11)4-2/h5-8H,3-4H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVGXHDNPXGORM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=CC=CC=C2N1CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90663507 | |
Record name | N,1-Diethyl-1H-benzimidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90663507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50616-11-0 | |
Record name | N,1-Diethyl-1H-benzimidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90663507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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